molecular formula C23H18N2O3S B2821321 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide CAS No. 922557-93-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide

Cat. No.: B2821321
CAS No.: 922557-93-5
M. Wt: 402.47
InChI Key: SGYSWKHZRAXAIS-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide is a complex organic compound that features a unique combination of benzodioxole, benzothiazole, and benzylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of Benzothiazole Intermediate: The benzothiazole ring can be formed by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The benzodioxole and benzothiazole intermediates are then coupled with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole and benzothiazole moieties are known to interact with biological macromolecules, potentially disrupting their normal function and leading to desired pharmacological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • 2-(benzo[d][1,3]dioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol

Uniqueness

Compared to similar compounds, 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide is unique due to its combination of benzodioxole, benzothiazole, and benzylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c26-22(13-17-10-11-19-20(12-17)28-15-27-19)25(14-16-6-2-1-3-7-16)23-24-18-8-4-5-9-21(18)29-23/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSWKHZRAXAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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